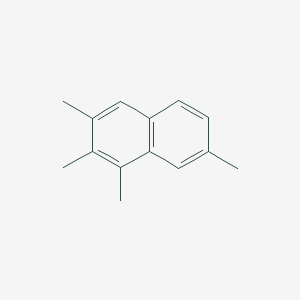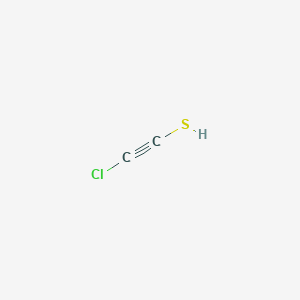
Chloroethyne-1-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloroethyne-1-thiol is an organic compound characterized by the presence of a chlorine atom, a carbon-carbon triple bond, and a thiol group (-SH). This compound is part of the larger family of thiols, which are known for their distinctive sulfur-containing functional group. Thiols are often recognized for their strong and often unpleasant odors, which are reminiscent of rotten eggs or skunks.
準備方法
Synthetic Routes and Reaction Conditions: Chloroethyne-1-thiol can be synthesized through various methods. One common approach involves the nucleophilic substitution reaction of an alkyl halide with a sulfur nucleophile. For instance, the reaction of an alkyl halide with thiourea can produce an intermediate isothiouronium salt, which upon hydrolysis yields the desired thiol . Another method involves the reaction of sodium hydrosulfide with an alkyl halide, although this method may require careful control to prevent the formation of unwanted by-products .
Industrial Production Methods: Industrial production of thiols, including this compound, often relies on the high nucleophilicity of sulfur. The use of thiourea as a nucleophile is a common industrial method due to its efficiency and the relatively mild reaction conditions required .
化学反応の分析
Types of Reactions: Chloroethyne-1-thiol, like other thiols, undergoes a variety of chemical reactions:
Oxidation: Thiols can be oxidized to form disulfides, sulfinic acids, and sulfonic acids. .
Substitution: Thiols can undergo nucleophilic substitution reactions with alkyl halides to form thioethers (sulfides).
Common Reagents and Conditions:
Oxidation: Molecular bromine, iodine, hydrogen peroxide, potassium permanganate.
Reduction: Hydrochloric acid, zinc.
Substitution: Alkyl halides, thiourea, sodium hydrosulfide.
Major Products:
Oxidation: Disulfides, sulfinic acids, sulfonic acids.
Reduction: Thiols.
Substitution: Thioethers (sulfides).
科学的研究の応用
Chloroethyne-1-thiol has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various sulfur-containing compounds and as a reagent in organic synthesis
Biology: Thiols play a crucial role in biological systems, particularly in redox signaling and as antioxidants
Industry: Thiols are used in the production of polymers, adhesives, and coatings due to their ability to form strong bonds with other materials
作用機序
The mechanism of action of chloroethyne-1-thiol involves its ability to undergo redox reactions. The thiol group can be oxidized to form disulfides, which can then be reduced back to thiols. This reversible redox behavior is crucial in biological systems where thiols act as antioxidants, protecting cells from oxidative damage . The sulfur atom in the thiol group is highly nucleophilic, allowing it to participate in various substitution reactions .
類似化合物との比較
Chloroethyne-1-thiol can be compared to other thiols and sulfur-containing compounds:
Ethanethiol: Similar to this compound but lacks the chlorine atom and the triple bond.
Methanethiol: A simpler thiol with a single carbon atom.
Thioethers (Sulfides): Compounds where the sulfur atom is bonded to two carbon atoms.
Uniqueness: this compound’s unique structure, with its chlorine atom and carbon-carbon triple bond, gives it distinct chemical properties and reactivity compared to other thiols. This makes it a valuable compound in both research and industrial applications.
特性
CAS番号 |
54362-41-3 |
|---|---|
分子式 |
C2HClS |
分子量 |
92.55 g/mol |
IUPAC名 |
2-chloroethynethiol |
InChI |
InChI=1S/C2HClS/c3-1-2-4/h4H |
InChIキー |
BJSCGJILQPCGCI-UHFFFAOYSA-N |
正規SMILES |
C(#CCl)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


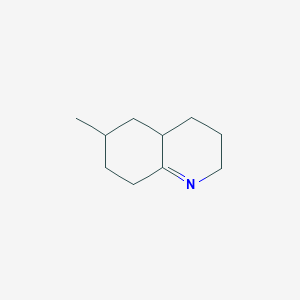


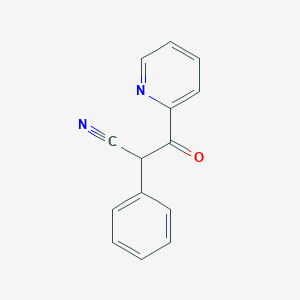
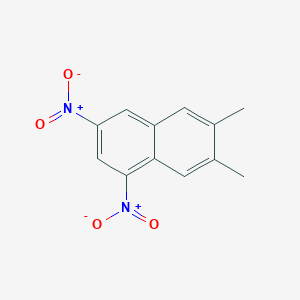
![1-(Bromomethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14648787.png)
![N,N-Dimethyl-4-[(propan-2-yl)oxy]-1H-indole-3-carboxamide](/img/structure/B14648792.png)
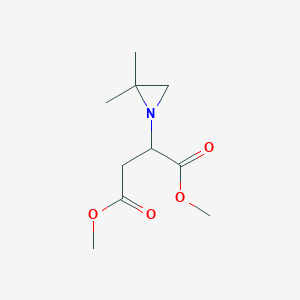
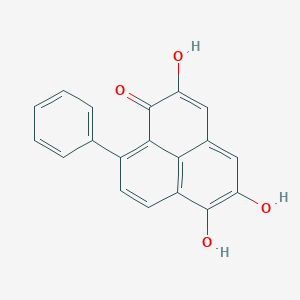
![{2-[(4-Chlorophenyl)sulfanyl]-4-methoxyphenyl}methanol](/img/structure/B14648827.png)

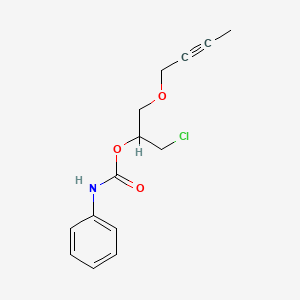
![N-[3-[2-(2-ethoxyethoxy)ethoxy]propyl]-8-[3-[(3-pentylthiiran-2-yl)methyl]thiiran-2-yl]octanamide](/img/structure/B14648848.png)
